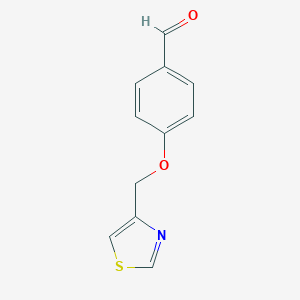![molecular formula C17H12ClN3S B184382 Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- CAS No. 82450-99-5](/img/structure/B184382.png)
Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)-, also known as TzTR-1, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- varies depending on its application. In cancer research, Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- induces apoptosis in cancer cells by activating the caspase-3 pathway. In antimicrobial research, Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- disrupts bacterial cell membranes by binding to phospholipids and causing membrane damage. In metal ion sensing research, Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- binds to copper ions and undergoes a conformational change, resulting in a fluorescent signal.
Biochemical and Physiological Effects:
Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- has been found to have various biochemical and physiological effects, including inducing apoptosis in cancer cells, disrupting bacterial cell membranes, and binding to metal ions. In addition, Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- has been found to have low toxicity in vitro and in vivo, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- is its versatility, as it has shown potential in various scientific research applications. In addition, Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- has low toxicity in vitro and in vivo, making it a safer alternative to other compounds. However, one of the limitations of Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- research, including exploring its potential as an anticancer agent, antimicrobial agent, and metal ion sensor. In addition, further research is needed to optimize the synthesis method of Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- and improve its solubility in water. Finally, Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- could be further modified to enhance its potency and selectivity for specific applications.
Méthodes De Synthèse
Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- can be synthesized through a multistep process involving the reaction of 4-chlorobenzoyl chloride with 2-amino-4-methylphenol to yield 6-(4-chlorophenyl)-2-(4-methylphenyl)-2,3-dihydro-1,3-benzothiazol-4-one. This intermediate is then reacted with hydrazine hydrate and ammonium thiocyanate to produce Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)-.
Applications De Recherche Scientifique
Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- has shown potential in various scientific research applications, including as an anticancer agent, an antimicrobial agent, and a fluorescent probe for metal ions. In cancer research, Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- has been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. In antimicrobial research, Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- has exhibited potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In metal ion sensing research, Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- has been used as a fluorescent probe for the detection of copper ions.
Propriétés
| 82450-99-5 | |
Formule moléculaire |
C17H12ClN3S |
Poids moléculaire |
325.8 g/mol |
Nom IUPAC |
6-(4-chlorophenyl)-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C17H12ClN3S/c1-11-2-4-13(5-3-11)16-19-17-21(20-16)15(10-22-17)12-6-8-14(18)9-7-12/h2-10H,1H3 |
Clé InChI |
BGQKJBBTEFIMRW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)C4=CC=C(C=C4)Cl |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B184299.png)

![N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide](/img/structure/B184302.png)







![2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B184311.png)


![6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B184317.png)
